Nonactin

Catalog No.
S537463
CAS No.
6833-84-7
M.F
C40H64O12
M. Wt
736.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonactin

CAS Number

6833-84-7

Product Name

Nonactin

IUPAC Name

2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

Molecular Formula

C40H64O12

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3

InChI Key

RMIXHJPMNBXMBU-UHFFFAOYSA-N

SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C

solubility

Soluble in DMSO

Synonyms

Nonactin; A-5584; A5584; A 5584

Canonical SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C

The exact mass of the compound Nonactin is 736.4398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of macrotetrolide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ion Transport Studies

Nonactin possesses ionophore properties. These are molecules that can bind and transport specific ions across cell membranes. In particular, nonactin has a high affinity for potassium (K+) ions []. Researchers leverage this property to study ion transport mechanisms in cells and investigate how these mechanisms influence cellular functions []. By manipulating K+ levels with nonactin, scientists can gain insights into processes like nerve impulse transmission and muscle contraction.

Membrane Permeability Studies

Nonactin's ability to disrupt membrane permeability allows researchers to probe the structure and function of cell membranes. By studying how nonactin affects the passage of different molecules across the membrane, scientists can gain valuable information about membrane composition, fluidity, and the presence of specific transporters []. This knowledge is crucial for understanding cellular uptake processes and developing new drug delivery strategies.

Nonactin is a macrocyclic compound classified as a member of the macrotetrolide family of ionophore antibiotics. It is produced by various species of Streptomyces, particularly Streptomyces griseus. The structure of nonactin consists of a large cyclic framework that incorporates alternating stereochemistry, which is crucial for its biological activity and ion-binding capabilities. The compound exhibits a unique ability to form complexes with alkali cations, especially potassium and sodium ions, making it significant in biochemical and pharmacological contexts .

Nonactin functions as an ionophore, specifically targeting monovalent cations like K+ and NH₄⁺ []. It disrupts the natural concentration gradient of these ions across cell membranes. By forming a complex with the cation, nonactin facilitates its transport across the hydrophobic membrane, altering cellular ion homeostasis []. This ability can have various effects on cellular processes depending on the context. For example, nonactin can disrupt mitochondrial function by altering potassium balance, leading to cell death []. Additionally, it can selectively induce apoptosis (programmed cell death) in cancer cells harboring specific mutations [].

Nonactin is considered toxic and should be handled with appropriate safety precautions []. However, specific data on its toxicity is limited. It's important to wear gloves, eye protection, and a lab coat when handling nonactin. Due to its potential to disrupt cellular processes, it should only be used in controlled research environments.

Please Note:

  • Information on synthesis and decomposition reactions for nonactin is not readily available in the scientific literature.
  • While case studies on the specific applications of nonactin might exist, this analysis focused on the general properties relevant to scientific research.
, primarily involving the formation of complexes with monovalent cations. The binding interactions are characterized by high affinity for potassium ions, which is attributed to the specific arrangement of functional groups within its structure. Nonactin can also undergo hydrolysis, particularly in the presence of specific enzymes that can deactivate its antibiotic properties . The synthesis pathway involves the condensation of nonactic acid units, which are derived from polyketide biosynthesis, leading to the formation of the nonactin macrocycle .

Nonactin exhibits significant biological activity as an antibiotic, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting ion gradients across cellular membranes by facilitating the transport of potassium ions. This disruption can lead to cell lysis or impaired cellular functions, making nonactin effective in combating bacterial infections . The alternating stereochemistry in its structure is essential for its binding affinity and specificity towards cations, enhancing its biological efficacy .

The biosynthesis of nonactin involves a complex series of enzymatic reactions beginning with simple precursors such as acetate and propionate. Key steps include:

  • Formation of Nonactic Acid: Catalyzed by nonactate synthase, which synthesizes both enantiomers of nonactic acid from acyclic precursors.
  • Cyclization: The alternating (+)- and (−)-nonactic acid units are joined together to form the macrocyclic structure.
  • Closure: Final cyclization steps lead to the formation of nonactin .

Researchers have cloned and characterized the genes involved in this biosynthetic pathway, providing insights into potential genetic engineering applications for producing nonactin and related compounds .

Nonactin has several applications in both research and clinical settings:

  • Antibiotic Research: Due to its potent antibacterial properties, nonactin serves as a model compound for studying antibiotic mechanisms and developing new therapeutic agents.
  • Ion Transport Studies: Nonactin is used in biochemical assays to investigate ion transport mechanisms across membranes.
  • Pharmaceutical Development: Its unique ionophoric properties have implications for drug delivery systems and formulations aimed at enhancing bioavailability .

Studies have shown that nonactin interacts preferentially with potassium ions compared to sodium ions, demonstrating a higher binding affinity. This selectivity is crucial for its biological function as an ionophore. Research indicates that the structural integrity and stereochemistry of nonactin are vital for effective ion binding; alterations in these aspects can significantly reduce its biological activity .

Experimental data reveal that when nonactin binds to potassium ions, it undergoes conformational changes that stabilize the complex, facilitating ion transport across lipid bilayers .

Several compounds share structural or functional similarities with nonactin. Here are some notable examples:

CompoundStructural FeaturesBiological ActivityUnique Aspects
ValinomycinMacrocyclic lactonePotent potassium ionophoreHigh selectivity for potassium ions
MonensinMacrolide antibioticAntibacterial; affects sodium ionsInhibits bacterial growth
A23187IonophoreCalcium transportSelective for divalent cations

Nonactin's uniqueness lies in its alternating stereochemistry and specific binding capabilities, which distinguish it from other ionophores like valinomycin and monensin, both of which exhibit different selectivity profiles and mechanisms of action .

Nonactin demonstrates remarkable selectivity for monovalent cations through sophisticated coordination mechanisms that have been extensively characterized through crystallographic, spectroscopic, and thermodynamic studies. The binding mechanism involves a dramatic conformational reorganization of the macrocyclic structure from a flat, doughnut-like conformation in the free state to a more spherical, cage-like arrangement upon ion encapsulation [1].

The fundamental mechanism of cation complexation proceeds through a stepwise association process where carbonyl and tetrahydrofuran oxygen atoms of nonactin coordinate with the incoming ion while simultaneously stripping its hydration shell [1]. This process requires the macrocycle to undergo significant structural changes, with the majority of conformational reorganization occurring through alterations in specific torsion angles: O16-C1-C2-C3 and C1-C2-C3-C4 in each nonactinic acid monomer, which account for approximately 67% of the total torsion angle changes during binding [1].

The coordination environment established around the bound cation is characterized by an octahedral geometry with eight oxygen atoms providing coordination: four carbonyl oxygens and four ether oxygens from the tetrahydrofuran rings [1] [2]. This arrangement completely shields the ion from solvent contact, creating a lipophilic exterior that facilitates membrane transport while maintaining selective ion binding [1].

Computational modeling studies have revealed that the binding process involves multiple coordination arrangements depending on the specific cation and environmental conditions. For potassium ions, the coordination typically involves four carbonyl oxygens at distances of approximately 2.8 Å, two ether oxygens, and potentially two acetonitrile nitrogens when in aprotic solvents, resulting in a net coordination number of eight [2].

Ammonium and Potassium Selectivity

The selectivity profile of nonactin exhibits a distinctive preference sequence: NH4+ > K+ > Rb+ > Cs+ > Na+ > Li+, with ammonium ions showing the highest affinity [1] [3]. This selectivity pattern has been quantitatively characterized through systematic thermodynamic studies using isothermal titration calorimetry and extraction experiments.

Ammonium Ion Binding: Nonactin demonstrates exceptional selectivity for ammonium ions, earning it the designation "ammonium ionophore" [4] [5]. The ammonium complex adopts a compact structure with S4 symmetry, where the nitrogen-hydrogen bonds form preferential coordination with the oxolane groups of the macrocycle [5]. Infrared action spectroscopy and quantum chemical computations have revealed that the ammonium ion achieves tight binding through coordination at distances of 1.80-1.85 Å with N-H···O angles of 160°-180° [5].

Potassium Ion Selectivity: The potassium complex of nonactin has been extensively studied through X-ray crystallography, revealing a cubic coordination geometry where the K+ ion is surrounded by eight oxygen atoms at distances close to the sum of ionic radii [1]. The binding constant for potassium in methanol is approximately 4.7 × 10⁵ M⁻¹, with a dissociation constant of 2.1 μM [1].

Comparative Selectivity Analysis: Quantitative selectivity factors demonstrate nonactin's discrimination capabilities:

  • NH4+/K+ selectivity: 3.0
  • K+/Na+ selectivity: 196
  • NH4+/Na+ selectivity: 583
  • K+/Cs+ selectivity: 2.8 [1]

The molecular basis for this selectivity lies in the optimal fit between ion size and the coordination cavity. The cavity in nonactin provides an ideal environment for potassium and ammonium ions, while smaller ions like sodium experience less favorable coordination, and larger ions like cesium show reduced binding affinity [1].

Stereochemical Requirements: The alternating stereochemistry of nonactin, featuring a (+)-(−)-(+)-(−) pattern of nonactinic acid monomers, is essential for efficient ion binding. Studies with synthetic all-(+) and all-(−) nonactin diastereomers demonstrated that these non-natural forms show drastically reduced binding affinity, with the K+-all-(−)-nonactin complex being approximately 900-fold less stable than the natural form [1].

Thermodynamic Stability of Ion Complexes

The thermodynamic profile of nonactin-ion complexes reveals the energetic basis for selectivity and provides insights into the binding mechanism. Comprehensive calorimetric studies have characterized the complete thermodynamic parameters for major monovalent cations.

Binding Thermodynamics: The following table presents the thermodynamic parameters for nonactin binding to various cations in methanol at 298 K:

IonKa (M⁻¹)Kd (M)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
K⁺4.7×10⁵2.1×10⁻⁶-32.8-53.1-68.2
Na⁺2.4×10³4.2×10⁻⁴-19.6-22.0-8.1
NH₄⁺1.4×10⁶7.1×10⁻⁷-35.4-59.2-79.9
Cs⁺1.7×10⁵5.9×10⁻⁶-30.2-44.3-47.2
Rb⁺1.1×10⁵9.1×10⁻⁶-29.1-40.8-39.3

Enthalpy-Entropy Analysis: The binding process is characterized by large, favorable enthalpy changes coupled with negative entropy changes, indicating that the complexation is enthalpically driven but entropically penalized [1]. The negative entropy changes reflect the organization of the ionophore around the ion and the restriction of conformational flexibility upon binding.

The enthalpy of binding derives primarily from the coordination of carbonyl and tetrahydrofuran oxygen atoms to the cation, with the magnitude correlating with the quality of the fit between ion size and the binding cavity [1]. Potassium and ammonium ions, which fit optimally in the nonactin cavity, show the most favorable enthalpy changes.

Solvent Effects: The stability of nonactin-ion complexes shows strong solvent dependence, with stability constants varying inversely with the Gutmann donicity scale in aprotic solvents [2]. This relationship indicates that cation desolvation is a key factor determining the overall binding thermodynamics, with the energy required to strip the ion of its solvation shell competing with the favorable ion-ligand interactions.

Temperature Dependence: Variable temperature studies reveal that the binding process exhibits negative heat capacity changes (ΔCp), consistent with the burial of hydrophobic surface area and the formation of the ion-ligand complex [1]. This thermal signature provides additional evidence for the proposed binding mechanism involving substantial conformational reorganization.

Computational Modeling of Binding Conformations

Advanced computational approaches have provided detailed insights into the molecular mechanisms of nonactin-ion binding, complementing experimental structural and thermodynamic data. These studies have employed diverse methodologies ranging from molecular dynamics simulations to quantum chemical calculations.

Density Functional Theory Calculations: Quantum chemical computations using density functional theory have characterized the conformational preferences of nonactin-alkali cation complexes [6] [7]. These calculations predict that the dominant conformations comprise compact inclusion structures where cations interact with varying numbers of oxygen atoms from both carbonyl and oxolane groups.

The computational results indicate that nonactin-Na+, nonactin-K+, and nonactin-Cs+ complexes all adopt S4 symmetry in the gas phase, contrasting with crystallographic studies that suggested C2 symmetry for the sodium complex [6]. This discrepancy highlights the sensitivity of conformational preferences to environmental conditions and the challenges in accurately modeling long-range interactions in coordination arrangements.

Molecular Dynamics Simulations: Extensive molecular dynamics simulations have been employed to investigate the binding pathways and conformational dynamics of nonactin-ion complexes [1] [8]. These studies have revealed that the binding process involves multiple intermediate states and that the final bound conformation depends on the specific ion-ligand combination.

Simulations of the potassium complex demonstrate that the binding process proceeds through a sequential coordination mechanism where individual oxygen atoms associate with the cation in a stepwise manner [1]. The simulations also confirm that the major conformational changes occur through rotations about specific torsion angles, consistent with experimental observations.

Quantum Chemical Benchmarking: High-level quantum chemical calculations have been used to benchmark the accuracy of different computational approaches for modeling nonactin-ion interactions [7]. These studies reveal that the stabilization of different conformational forms (C2 vs S4) represents a subtle energetic balance that is sensitive to the treatment of long-range interactions and environmental effects.

Computational Selectivity Predictions: Theoretical calculations have successfully reproduced the experimentally observed selectivity trends, demonstrating that the size-fit principle governs ion discrimination [7]. The computations show that optimal binding occurs when the ion size matches the effective radius of the coordination cavity, with both smaller and larger ions experiencing reduced binding affinity.

Solvation Effects in Modeling: Advanced computational studies have addressed the role of solvation in determining binding selectivity by incorporating explicit solvent molecules and continuum solvation models [7]. These calculations demonstrate that the partial hydration of ion complexes in organic phases significantly influences the observed extraction selectivities, with different conformational forms showing distinct hydration patterns.

Computational Challenges: Despite significant advances, computational modeling of nonactin-ion binding continues to face challenges in accurately representing:

  • Long-range electrostatic interactions in the coordination environment
  • Solvent effects on conformational preferences
  • The balance between enthalpic and entropic contributions to binding
  • Dynamic conformational sampling in solution

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

12

Exact Mass

736.43977747 g/mol

Monoisotopic Mass

736.43977747 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Melting Point

147.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TTP24WX8P7

Other CAS

6833-84-7

Wikipedia

Nonactin

Dates

Last modified: 08-15-2023
1: Peter T, Bissinger R, Lang F. Erythrocyte Shrinkage and Cell Membrane Scrambling after Exposure to the Ionophore Nonactin. Basic Clin Pharmacol Toxicol. 2016 Feb;118(2):107-12. doi: 10.1111/bcpt.12455. Epub 2015 Sep 11. PubMed PMID: 26280658.
2: Zhan Y, Zheng S. Efficient production of nonactin by Streptomyces griseus subsp. griseus. Can J Microbiol. 2016 Aug;62(8):711-4. doi: 10.1139/cjm-2016-0248. Epub 2016 Jun 10. PubMed PMID: 27405846.
3: Kusche BR, Phillips JB, Priestley ND. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis. Bioorg Med Chem Lett. 2009 Feb 15;19(4):1233-5. doi: 10.1016/j.bmcl.2008.12.096. Epub 2008 Dec 30. PubMed PMID: 19167217; PubMed Central PMCID: PMC2854622.
4: Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the product of nonS catalyzes the formation of the furan ring of nonactic acid. Antimicrob Agents Chemother. 1999 Jul;43(7):1662-8. PubMed PMID: 10390219; PubMed Central PMCID: PMC89340.
5: Rong J, Nelson ME, Kusche B, Priestley ND. Nonactin biosynthesis: unexpected patterns of label incorporation from 4,6-dioxoheptanoate show evidence of a degradation pathway for levulinate through propionate in Streptomyces griseus. J Nat Prod. 2010 Dec 27;73(12):2009-12. doi: 10.1021/np100421v. Epub 2010 Dec 7. PubMed PMID: 21138242.
6: Walczak RJ, Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes. FEMS Microbiol Lett. 2000 Feb 1;183(1):171-5. PubMed PMID: 10650222.
7: Kusche BR, Smith AE, McGuirl MA, Priestley ND. Alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding. J Am Chem Soc. 2009 Dec 2;131(47):17155-65. doi: 10.1021/ja9050235. PubMed PMID: 19902940; PubMed Central PMCID: PMC2879896.
8: Korotkov SM, Glazunov VV, Yagodina OV. Increase in the toxic effects of Tl+ on isolated rat liver mitochondria in the presence of nonactin. J Biochem Mol Toxicol. 2007;21(2):81-91. PubMed PMID: 17427175.
9: Lee JM, Kim JG, Kim TH, Lee DS, Kim JH, Cho SK, Riu KZ, Lee DS, Lee SH. Nonactin hinders intracellular glycosylation in virus-infected baby hamster kidney cells. Mol Med Rep. 2010 Jan-Feb;3(1):115-9. doi: 10.3892/mmr_00000227. PubMed PMID: 21472209.
10: Cox JE, Priestley ND. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers. J Am Chem Soc. 2005 Jun 8;127(22):7976-7. PubMed PMID: 15926797.
11: Steverding D, Kadenbach B. The K(+)-ionophores nonactin and valinomycin interact differently with the protein of reconstituted cytochrome c oxidase. J Bioenerg Biomembr. 1990 Apr;22(2):197-205. PubMed PMID: 2158497.
12: Skulskii IA, Saris NE, Savina MV, Glasunov VV. Uptake of thallous ions by mitochondria is stimulated by nonactin but not by respiration alone. Eur J Biochem. 1981 Nov;120(2):263-6. PubMed PMID: 6895621.
13: Nelson ME, Priestley ND. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate. J Am Chem Soc. 2002 Mar 27;124(12):2894-902. PubMed PMID: 11902879.
14: Negrin S, Nefelova MV, Gavrilova EM, Morales S, Egorov NS. [Intracellular ATP content and nonactin biosynthesis]. Antibiot Med Biotekhnol. 1987 Aug;32(8):579-83. Russian. PubMed PMID: 3674839.
15: Rezanka T, Prell A, Spízek J, Sigler K. Pilot-plant cultivation of Streptomyces griseus producing homologues of nonactin by precursor-directed biosynthesis and their identification by LC/MS-ESI. J Antibiot (Tokyo). 2010 Aug;63(8):524-9. doi: 10.1038/ja.2010.93. Epub 2010 Jul 28. PubMed PMID: 20664602.
16: Nefelova MV, Sverdlova AN, Karelina IIu, Egorov NS. [Nonactin biosynthesis. The incorporation of precursors into the antibiotic molecule]. Antibiot Med Biotekhnol. 1985 Aug;30(8):572-6. Russian. PubMed PMID: 3840667.
17: Avilés-Moreno JR, Gámez F, Berden G, Oomens J, Martínez-Haya B. Isolated alkali cation complexes of the antibiotic ionophore nonactin: correlation with crystalline structures. Phys Chem Chem Phys. 2017 Jun 14;19(23):14984-14991. doi: 10.1039/c7cp02438j. PubMed PMID: 28569331.
18: Martínez-Haya B, Avilés-Moreno JR, Hamad S, Elguero J. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives. Phys Chem Chem Phys. 2017 Jan 4;19(2):1288-1297. doi: 10.1039/c6cp05324f. PubMed PMID: 27966685.
19: Smejtek P, Paulis-Illangasekare M. Modification of ion transport in lipid bilayer membranes in the presence of 2,4-dichlorophenoxyacetic acid. I. Enhancement of cationic conductance and changes of the kinetics of nonactin-mediated transport of potassium. Biophys J. 1979 Jun;26(3):441-66. PubMed PMID: 263687; PubMed Central PMCID: PMC1328563.
20: Sverdlova AN, Solov'eva IV, Nefelova MV. [UV-spectroscopic study of complex formation between nonactin and picrates of monovalent cations]. Antibiot Khimioter. 1995 Apr;40(4):17-24. Russian. PubMed PMID: 7654094.

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